![molecular formula C19H20N2O6 B14753233 Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- CAS No. 2541-27-7](/img/structure/B14753233.png)
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a glycine residue linked to a tyrosine residue, with a phenylmethoxycarbonyl group attached to the nitrogen atom of the glycine. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine and tyrosine are protected using a phenylmethoxycarbonyl (Cbz) group.
Coupling Reaction: The protected glycine and tyrosine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Cbz protecting group is removed using hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- undergoes various chemical reactions, including:
Oxidation: The phenylmethoxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the phenylmethoxycarbonyl group.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Deprotected peptides.
Substitution: Peptides with different functional groups.
Scientific Research Applications
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex peptides and proteins.
Biology: Studying protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigating potential therapeutic applications, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can modulate the activity of these targets by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]-: Similar structure but with a phenylalanine residue instead of tyrosine.
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-cysteinyl]-: Contains a cysteine residue, which introduces a thiol group.
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]-: Contains an alanine residue, which is smaller and less complex.
Uniqueness
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- is unique due to the presence of the tyrosine residue, which contains a phenolic hydroxyl group. This group can participate in additional hydrogen bonding and interactions, making the compound more versatile in biological and chemical applications.
Properties
CAS No. |
2541-27-7 |
|---|---|
Molecular Formula |
C19H20N2O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H20N2O6/c22-15-8-6-13(7-9-15)10-16(18(25)20-11-17(23)24)21-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,22H,10-12H2,(H,20,25)(H,21,26)(H,23,24)/t16-/m0/s1 |
InChI Key |
GNFPGKLUHYMEKR-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


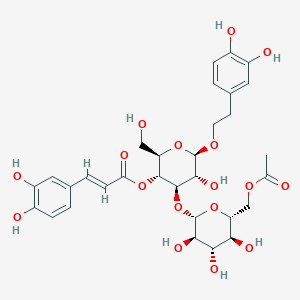
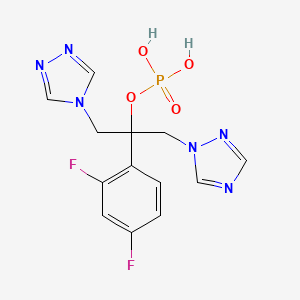
![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
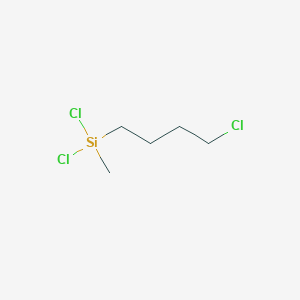
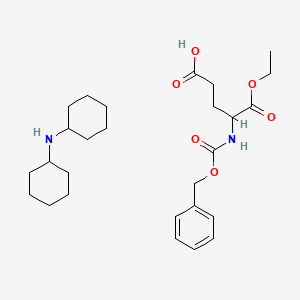
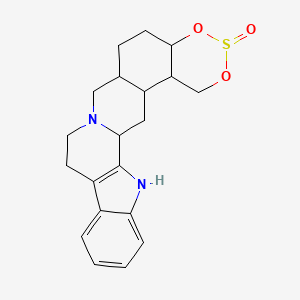
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
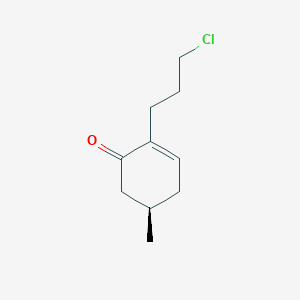
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
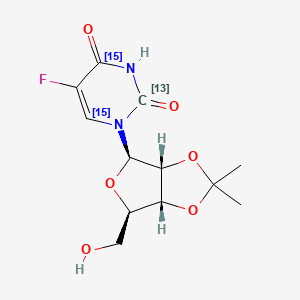
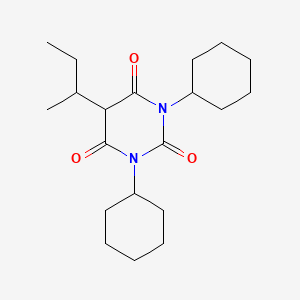
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)

